The Dawn of Agelasines: A Technical Guide to Their Marine Origins, Discovery, and Biological Significance
The Dawn of Agelasines: A Technical Guide to Their Marine Origins, Discovery, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agelasine compounds, a unique class of diterpenoid alkaloids featuring a 9-methyladeninium salt moiety, have emerged as a significant area of marine natural products research. First discovered in the 1970s from marine sponges of the genus Agelas, these secondary metabolites have since been isolated from numerous Agelas species across the globe. Exhibiting a wide array of potent biological activities, including antimicrobial, cytotoxic, antimalarial, and enzyme-inhibitory effects, Agelasines represent a promising scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the origins, discovery, and biological activities of Agelasine compounds. It details the chronological discovery, summarizes quantitative biological data, presents in-depth experimental protocols for their isolation and characterization, and visualizes their impact on key cellular signaling pathways.
Origins and Discovery: A Chronological Overview
The story of Agelasine compounds begins in the marine environment, specifically within sponges of the genus Agelas. These sponges are found in tropical and subtropical waters and are known producers of a diverse array of bioactive secondary metabolites, likely as a defense mechanism against predation and microbial fouling.[1] The initial discovery of this class of compounds can be traced back to the mid-1970s, with subsequent research leading to the identification of a multitude of Agelasine derivatives.
A Timeline of Key Discoveries:
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1971: While not the discovery of an Agelasine, the first isolation of a pyrrole-imidazole alkaloid, oroidin, from Agelas oroides laid the groundwork for the exploration of nitrogenous compounds from this genus.
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1975: The first true Agelasine, a quaternary 9-N-methyladenine derivative of a diterpene, was reported from the marine sponge Agelas dispar.[2]
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1980s: This decade saw a significant expansion in the number of known Agelasines. Researchers isolated and characterized Agelasine-A, -B, -C, -D, -E, and -F from various Agelas species, including Agelas nakamurai.[3] The potent biological activities of these compounds, such as antimicrobial and cytotoxic effects, began to be recognized.[1][3]
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1990s-2000s: Further investigations into different Agelas species, including Agelas mauritiana and Agelas cf. mauritiana, led to the discovery of additional derivatives like Agelasine J, K, and L, which were found to exhibit antimalarial properties.[4]
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2010s-Present: Contemporary research continues to uncover new Agelasine compounds with novel structures and biological activities. For instance, Agelasines W, X, and Y were isolated from the coralline demosponge Astrosclera willeyana and were found to be inhibitors of the Cbl-b ubiquitin ligase.[5] Recent studies on Agelas axifera have also revealed new Agelasines with anthelmintic potential.[6]
Quantitative Biological Activity of Agelasine Compounds
Agelasine compounds have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data (MIC and IC50 values) reported for various Agelasine derivatives against different biological targets.
Table 1: Antimicrobial Activity of Agelasine Compounds (MIC in µg/mL)
| Compound | Staphylococcus aureus | Streptococcus pyogenes | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Mycobacterium tuberculosis | Reference(s) |
| Agelasine D | 1 | 2 | 16 | 8-16 | 16 | >6.25 | [3] |
| (+)-10-epiagelasine B | 1-8 | 1-8 | 1-8 | - | - | - | [2] |
| (+)-agelasine B | - | - | - | - | 16 | - | [2] |
Table 2: Cytotoxic Activity of Agelasine Compounds (IC50 in µM)
| Compound | U-937 GTB (Lymphoma) | RPMI 8226/s (Myeloma) | CEM/s (Leukemia) | ACHN (Renal) | L1210 (Murine Leukemia) | Reference(s) |
| Agelasine D | 5.59 | 3.7 | 4.68 | 24.97 | - | [3] |
| Agelasine G | - | - | - | - | ~4.8 (3.1 µg/mL) | [3] |
Table 3: Antimalarial Activity of Agelasine Compounds (IC50 in µM)
| Compound | Plasmodium falciparum | Reference(s) |
| Agelasine J | 6.6 | [4] |
| Agelasine K | 8.3 | [4] |
| Agelasine L | 18 | [4] |
Table 4: Enzyme Inhibition by Agelasine Compounds (IC50 in µM)
| Compound | Target Enzyme | IC50 (µM) | Reference(s) |
| Agelasine W | Cbl-b ubiquitin ligase | >50 | [5] |
| Agelasine X | Cbl-b ubiquitin ligase | >50 | [5] |
| Agelasine Y | Cbl-b ubiquitin ligase | >50 | [5] |
Experimental Protocols: From Sponge to Pure Compound
The isolation and structural elucidation of Agelasine compounds follow a well-established workflow in natural product chemistry. Below are detailed methodologies representative of the key experiments cited in the literature.
Extraction and Isolation
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Sponge Collection and Preparation: Specimens of Agelas sponges are collected from their marine habitat and are typically frozen immediately to preserve the chemical integrity of their secondary metabolites. The frozen sponge material is then lyophilized (freeze-dried) to remove water.
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Solvent Extraction: The dried and ground sponge material is exhaustively extracted with an organic solvent, commonly methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH2Cl2) and MeOH (1:1). This process is often performed at room temperature with stirring for 24-48 hours and repeated multiple times to ensure complete extraction of the metabolites.
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Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. A common scheme involves partitioning the extract between water and a series of organic solvents of increasing polarity, such as n-hexane, CH2Cl2, and ethyl acetate (B1210297) (EtOAc). This step separates the compounds based on their polarity, with the Agelasine compounds typically concentrating in the more polar fractions (e.g., CH2Cl2 and EtOAc).
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Chromatographic Purification:
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Column Chromatography (CC): The bioactive fractions from the partitioning step are further purified by column chromatography. Silica gel is a common stationary phase, and a gradient of solvents (e.g., from n-hexane to EtOAc to MeOH) is used as the mobile phase to elute the compounds.
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High-Performance Liquid Chromatography (HPLC): The final purification of individual Agelasine compounds is achieved using preparative or semi-preparative HPLC. A reversed-phase C18 column is frequently employed with a mobile phase consisting of a gradient of water and acetonitrile (B52724) (ACN) or MeOH, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
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Structure Elucidation
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Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the purified compound, which allows for the calculation of its molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the chemical structure of the Agelasine compound.
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1D NMR: ¹H NMR provides information about the number and types of protons in the molecule, while ¹³C NMR reveals the number and types of carbon atoms.
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2D NMR:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.
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Signaling Pathways and Mechanisms of Action
Agelasine compounds have been shown to interact with specific cellular targets, leading to their observed biological activities. Two notable examples are the inhibition of the Na+/K+-ATPase and the Cbl-b ubiquitin ligase.
Inhibition of Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The inhibition of this pump by certain Agelasine compounds, such as Agelasine B, has been reported to be noncompetitive with respect to ATP. This suggests that the Agelasine binds to a site on the enzyme that is distinct from the ATP binding site, thereby altering the enzyme's conformation and inhibiting its function.
Inhibition of Cbl-b Ubiquitin Ligase
Cbl-b is an E3 ubiquitin ligase that plays a critical role as a negative regulator of T-cell activation. By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b helps to maintain immune tolerance. The inhibition of Cbl-b by compounds like Agelasines W, X, and Y can therefore enhance T-cell activation, a mechanism that is of great interest in the field of cancer immunotherapy.[5]
Conclusion and Future Perspectives
The Agelasine compounds represent a rich and diverse family of marine natural products with significant therapeutic potential. Their unique chemical structures and potent biological activities have made them attractive targets for both natural product isolation and synthetic chemistry efforts. The ongoing discovery of new Agelasine derivatives with novel mechanisms of action underscores the importance of continued exploration of marine biodiversity for drug discovery. Future research will likely focus on elucidating the structure-activity relationships of these compounds to design and synthesize more potent and selective analogs for various therapeutic applications, including the development of new antibiotics, anticancer agents, and immunomodulatory drugs. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide aim to facilitate and inspire further research in this exciting field.
References
- 1. Mechanism of the Na,K-ATPase inhibition by MCS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mode of inhibition of brain Na+,K+-ATPase by agelasidines and agelasines from a sea sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
